2-(Trimethoxysilylethyl)pyridine
Overview
Description
2-(Trimethoxysilylethyl)pyridine is an organosilicon compound with the chemical formula C10H17NO3Si. It is a colorless to yellowish liquid that is soluble in common organic solvents such as alcohols, ketones, and ethers . This compound is commonly used as a functional group conversion reagent in organic synthesis and as a surface modifier to improve the wettability and adhesion of materials .
Preparation Methods
The synthesis of 2-(Trimethoxysilylethyl)pyridine is typically achieved by reacting 2-bromoethyltrimethoxysilane with pyridine in the presence of a base . This reaction replaces the bromo group with a pyridyl group to produce the target compound. The reaction conditions usually involve the use of a solvent such as toluene and a base like potassium carbonate .
Chemical Reactions Analysis
2-(Trimethoxysilylethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trimethoxysilyl group can be replaced by other nucleophiles.
Coupling Reactions: It can be used in coupling reactions to form bonds with other organic or inorganic materials, enhancing properties such as adhesion and mechanical strength.
Scientific Research Applications
2-(Trimethoxysilylethyl)pyridine has a wide range of applications in scientific research, including:
Surface Modification: It is used to modify the surface properties of materials, making them more hydrophobic or hydrophilic depending on the application.
Adhesion Promoter: The compound is used as an adhesion promoter in coatings, adhesives, and sealants to improve the bonding between different materials.
Catalyst Immobilization: It is employed in the immobilization of catalysts on solid supports, enhancing the efficiency and reusability of the catalysts.
Biomedical Applications: The compound is used in the development of biocompatible coatings for medical devices and implants.
Mechanism of Action
The mechanism of action of 2-(Trimethoxysilylethyl)pyridine involves the formation of strong covalent bonds with various substrates through its trimethoxysilyl group. This group can hydrolyze to form silanol groups, which can then condense with hydroxyl groups on the substrate surface to form stable siloxane bonds . This process enhances the adhesion, durability, and stability of the modified surfaces.
Comparison with Similar Compounds
2-(Trimethoxysilylethyl)pyridine is unique among organosilicon compounds due to its pyridine moiety, which imparts additional functionality and reactivity. Similar compounds include:
2-(4-Pyridylethyl)triethoxysilane: This compound has a similar structure but with triethoxysilyl groups instead of trimethoxysilyl groups.
Phenethyltrichlorosilane: This compound contains a phenethyl group instead of a pyridyl group and uses trichlorosilyl groups.
These similar compounds differ in their reactivity and applications, with this compound offering unique advantages in terms of its ability to form stable bonds and modify surface properties effectively.
Properties
IUPAC Name |
trimethoxy(2-pyridin-2-ylethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3Si/c1-12-15(13-2,14-3)9-7-10-6-4-5-8-11-10/h4-6,8H,7,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZMLSWFBPLMEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCC1=CC=CC=N1)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375188 | |
Record name | 2-(Trimethoxysilylethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27326-65-4 | |
Record name | 2-(Trimethoxysilylethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(trimethoxysilylethyl)pyridine interact with surfaces and what are the implications for material modification?
A1: this compound exhibits a unique ability to form multilayer films on hydroxylated silicon dioxide (SiO2) surfaces. [] This interaction stems from the molecule's trimethoxysilane group, which undergoes hydrolysis and condensation reactions with surface hydroxyl groups. This process leads to the formation of siloxane (Si-O-Si) bonds, effectively anchoring the molecule to the surface. [] The presence of the pyridine group introduces additional functionality, making it possible to further modify the surface or use it as a ligand for metal complexation. [, ]
Q2: What is the role of this compound in synthesizing functionalized mesoporous materials?
A2: this compound can be effectively incorporated into the framework of periodic mesoporous organosilicas (PMOs). [] During the synthesis, the molecule acts as a co-condensation agent alongside other organosilanes and a structure-directing agent like cetyltrimethylammonium chloride (CTAC). [] The resulting PMOs possess a periodic porous structure with the pyridine functionality readily accessible within the pores. This allows for further functionalization or the creation of catalytic sites within the material. []
Q3: How can this compound be used to immobilize rhodium catalysts and what are the advantages of this approach?
A3: The pyridine group in this compound can act as a ligand for transition metals like rhodium. This property has been exploited to immobilize rhodium complexes onto silica surfaces for catalytic applications. [, ] Several methods have been employed, including reacting a pre-formed rhodium complex with functionalized silica or incorporating the complex during the sol-gel process. [] Immobilizing the catalyst offers several advantages, such as easier separation from the reaction mixture, potential for catalyst reuse, and reduced leaching of the metal into the product. [, ]
Q4: What types of catalytic reactions have been explored using rhodium complexes immobilized with this compound?
A4: Rhodium complexes immobilized on silica using this compound have demonstrated effectiveness in catalyzing both methanol carbonylation and alkene hydrosilylation reactions. [, ] In the case of methanol carbonylation, the immobilized catalysts showed promising activity and stability, showcasing their potential for industrial applications. [] For hydrosilylation reactions, the immobilized rhodium complexes exhibited higher activity compared to their homogeneous counterparts, highlighting the beneficial effect of immobilization on catalyst performance. []
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